molecular formula C23H31ClN2O3S B269611 N-[(ADAMANTAN-1-YL)METHYL]-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPYRROLIDINE-2-CARBOXAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPYRROLIDINE-2-CARBOXAMIDE

Katalognummer: B269611
Molekulargewicht: 451 g/mol
InChI-Schlüssel: NLZJAUCXXRGAAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(ADAMANTAN-1-YL)METHYL]-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Adamantylmethyl Group: The adamantylmethyl group can be introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the sulfonylated intermediate under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Eigenschaften

Molekularformel

C23H31ClN2O3S

Molekulargewicht

451 g/mol

IUPAC-Name

N-(1-adamantylmethyl)-1-(4-chlorophenyl)sulfonyl-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C23H31ClN2O3S/c1-25(15-23-12-16-9-17(13-23)11-18(10-16)14-23)22(27)21-3-2-8-26(21)30(28,29)20-6-4-19(24)5-7-20/h4-7,16-18,21H,2-3,8-15H2,1H3

InChI-Schlüssel

NLZJAUCXXRGAAZ-UHFFFAOYSA-N

SMILES

CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)Cl

Kanonische SMILES

CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.